molecular formula C10H10O3S B13091591 (Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid

(Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid

Cat. No.: B13091591
M. Wt: 210.25 g/mol
InChI Key: WSOOHDJBPQFDJC-TWGQIWQCSA-N
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Description

(Z)-3-(3-Methoxyphenyl)-2-sulfanylprop-2-enoic acid, also supplied as 2-Mercapto-3-(3-methoxyphenyl)acrylic acid, is a high-purity fine chemical with the CAS Registry Number 91715-52-5 . This compound features a molecular formula of C10H10O3S and is characterized by its Z-configuration around the prop-2-enoic acid double bond, a feature that can be critical for its reactivity and interaction in research applications . The compound is offered in >99% purity, confirmed by a suite of analytical techniques including LCMS, GCMS, HPLC, GC-FID, and NMR (1H/13C) to ensure identity, potency, and quality for demanding research applications . As a versatile synthetic intermediate, it is specifically applied in the development of active pharmaceutical ingredients (APIs), medicinal chemistry workflows, and organic synthesis . Its structural features, including the mercapto (thiol) group and the methoxyphenyl moiety, make it a valuable building block for the synthesis of more complex molecules in pharmaceutical, biotechnology, and dye chemistry research . The compound is typically supplied with a comprehensive Certificate of Analysis (COA) and Safety Data Sheet (SDS) to support regulatory compliance and safe handling in the laboratory . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

(Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid

InChI

InChI=1S/C10H10O3S/c1-13-8-4-2-3-7(5-8)6-9(14)10(11)12/h2-6,14H,1H3,(H,11,12)/b9-6-

InChI Key

WSOOHDJBPQFDJC-TWGQIWQCSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C(/C(=O)O)\S

Canonical SMILES

COC1=CC=CC(=C1)C=C(C(=O)O)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid typically involves the reaction of 3-methoxybenzaldehyde with thiol-containing compounds under specific conditions. One common method involves the use of a base-catalyzed reaction where 3-methoxybenzaldehyde is reacted with thioglycolic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of (Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding saturated acid.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antioxidant, or anti-inflammatory properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, (Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid is investigated for its potential use in the treatment of various diseases. Its ability to interact with biological targets and pathways makes it a promising compound for pharmaceutical research.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the methoxyphenyl group can interact with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Structural Analogs with Varying Substituent Positions

(a) Positional Isomer: (Z)-3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic Acid
  • Key Differences : The methoxy group shifts from the meta (3-) to para (4-) position.
  • Impact :
    • Electronic Effects : Para-substitution may enhance resonance stabilization compared to meta.
    • Molecular Interactions : Para-methoxy groups in related compounds (e.g., Letermovir) contribute to hydrophobic interactions in enzyme binding .
  • Data: Property (Z)-3-(3-Methoxyphenyl)-2-sulfanylprop-2-enoic Acid (Z)-3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic Acid Molecular Formula C10H10O3S C10H10O3S Molecular Weight 210.25 g/mol 210.25 g/mol Substituent Position 3-Methoxy 4-Methoxy Potential Solubility Moderate (carboxylic acid group) Similar, but para-substitution may reduce steric hindrance
(b) Fluorinated Analog: (2Z)-3-(4-Fluorophenyl)-2-sulfanylprop-2-enoic Acid
  • Key Differences : Methoxy replaced with fluorine (electron-withdrawing group).
  • Impact :
    • Electronic Effects : Fluorine’s electronegativity increases acidity of the sulfanyl group.
    • Biological Activity : Demonstrated inhibitory activity against BcII metallo-β-lactamase (PDB: 5JMX), suggesting sulfanyl’s role in metal coordination .
  • Data: Property (Z)-3-(3-Methoxyphenyl)-2-sulfanylprop-2-enoic Acid (2Z)-3-(4-Fluorophenyl)-2-sulfanylprop-2-enoic Acid Substituent 3-Methoxy 4-Fluoro Biological Relevance Not reported Enzyme inhibition via sulfanyl-metal interaction

Functional Group Variations: Esters vs. Carboxylic Acids

(a) Ethyl Esters: (E/Z)-3-(3-Methoxyphenyl)-2-butenoic Acid Ethyl Esters
  • Key Differences : Sulfanyl (-SH) replaced with ethoxy group; carboxylic acid esterified.
  • Impact :
    • Synthesis : Z-isomers exhibit lower yields (9% for (Z)-5g vs. 82% for (E)-5g) due to steric hindrance during esterification .
    • Spectroscopy : Z-isomers show distinct 1H-NMR shifts (e.g., vinyl protons downfield due to deshielding) .
  • Data: Compound Yield (%) Key NMR Shifts (δ, ppm) (E)-3-(3-Methoxyphenyl)-2-butenoic acid ethyl ester 82 1.25 (t, CH3), 4.15 (q, OCH2) (Z)-3-(3-Methoxyphenyl)-2-butenoic acid ethyl ester 9 1.30 (t, CH3), 4.20 (q, OCH2)
(b) Carboxylic Acid Derivatives
  • Comparison : The target compound’s free carboxylic acid enhances solubility in aqueous media compared to esters. For example, Letermovir (a quinazoline derivative with a 3-methoxyphenyl group) is poorly water-soluble, highlighting the role of larger hydrophobic structures .

Hydrogen Bonding and Crystal Packing

  • Sulfanyl Group: The -SH group participates in hydrogen bonding, as seen in analogs like (2Z)-3-(4-fluorophenyl)-2-sulfanylprop-2-enoic acid, which forms stable enzyme complexes .
  • Methoxy Group : In 3-O-feruloylquinic acid, the 3-methoxy-4-hydroxyphenyl group facilitates hydrogen bonding networks, suggesting that the absence of a hydroxyl group in the target compound may reduce such interactions .

Biological Activity

(Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid is an organic compound notable for its unique structural features, which include a conjugated double bond system and a thiol group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and therapeutic applications.

Structural Characteristics

The compound consists of:

  • A prop-2-enoic acid backbone.
  • A 3-methoxyphenyl substituent.
  • A sulfanyl functional group.

These characteristics contribute to its reactivity and potential interactions within biological systems, making it a subject of various studies aimed at understanding its pharmacological properties.

Antioxidant Properties

Research indicates that (Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is a common pathway in many chronic diseases. Its anti-inflammatory effects may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes.

Antimicrobial Activity

Preliminary studies suggest that (Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid possesses antimicrobial properties. This activity could be beneficial in developing new antimicrobial agents against resistant strains of bacteria.

Synthesis Methods

The synthesis of (Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid can be achieved through several methods, emphasizing the importance of reaction conditions to optimize yield and purity. Common synthetic routes include:

  • Michael Addition Reactions : Utilizing thiols and α,β-unsaturated carbonyl compounds.
  • Condensation Reactions : Involving propanoic acid derivatives and methoxy-substituted phenols.

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of (Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
4-Methylthioacrylic AcidSimilar unsaturated acid structureAntimicrobial properties
3-MethoxybenzenesulfonamideContains methoxy and sulfonamide groupsAnti-inflammatory effects
4-Thiophenylacrylic AcidThiophenyl substitution on an acrylic backboneAntioxidant activity
4-MethoxybenzenesulfenamideSulfenamide derivative with methoxy groupPotential anticancer properties

This table highlights how the combination of a methoxyphenyl group and a sulfanyl moiety in (Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid may confer distinct biological activities not found in other similar compounds.

Case Studies

  • Case Study on Antioxidant Activity : A study demonstrated that (Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid reduced oxidative stress markers in vitro, suggesting its potential as an antioxidant agent in therapeutic applications against oxidative stress-related diseases.
  • Case Study on Anti-inflammatory Effects : In an animal model, administration of the compound resulted in a significant decrease in inflammatory markers, supporting its role as a potential anti-inflammatory agent.

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